molecular formula C10H9FINO2 B8169151 4-Fluoro-2-iodo-N-(oxetan-3-yl)benzamide

4-Fluoro-2-iodo-N-(oxetan-3-yl)benzamide

Cat. No.: B8169151
M. Wt: 321.09 g/mol
InChI Key: NEYHQTRKXBGMNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-iodo-N-(oxetan-3-yl)benzamide is an organic compound that features a benzamide core substituted with fluorine and iodine atoms, as well as an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-iodo-N-(oxetan-3-yl)benzamide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzamide derivative.

    Oxetane Ring Formation: The oxetane ring can be introduced via cyclization reactions involving suitable precursors.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-iodo-N-(oxetan-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (fluorine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

    Cyclization Reactions: The oxetane ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

4-Fluoro-2-iodo-N-(oxetan-3-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies to understand the biological activity of fluorinated and iodinated benzamide derivatives.

    Material Science: The compound may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 4-Fluoro-2-iodo-N-(oxetan-3-yl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

    4-Fluoro-2-iodobenzamide: Lacks the oxetane ring but shares the halogenated benzamide core.

    4-Fluoro-N-(oxetan-3-yl)benzamide: Contains the oxetane ring but lacks the iodine atom.

    2-Iodo-N-(oxetan-3-yl)benzamide: Contains the oxetane ring and iodine atom but lacks the fluorine atom.

Uniqueness: 4-Fluoro-2-iodo-N-(oxetan-3-yl)benzamide is unique due to the combination of fluorine, iodine, and oxetane ring in its structure. This combination can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-fluoro-2-iodo-N-(oxetan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FINO2/c11-6-1-2-8(9(12)3-6)10(14)13-7-4-15-5-7/h1-3,7H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYHQTRKXBGMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NC(=O)C2=C(C=C(C=C2)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.